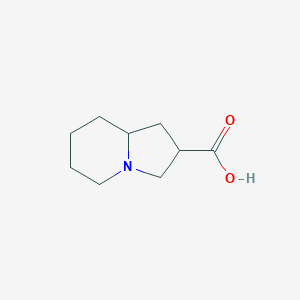

Octahydroindolizine-2-carboxylic acid

Vue d'ensemble

Description

Octahydroindolizine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H15NO2 It is a derivative of indolizine, a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-2-carboxylic acid typically involves the hydrogenation of indolizine derivatives. One common method includes the reduction of indolizine-2-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve complete hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale synthesis .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction proceeds via nucleophilic acyl substitution:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acid catalysis (H₂SO₄) | Methanol | Methyl octahydroindolizine-2-carboxylate | 75–85% | |

| Thionyl chloride (SOCl₂) | Ethanol | Ethyl ester derivative | 90% |

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of water regenerates the carbonyl, yielding the ester .

Amidation and Salt Formation

The compound forms amides and salts via its deprotonated carboxylate:

Amidation with Amines

| Amine | Catalyst | Product | Notes |

|---|---|---|---|

| Ammonia | DCC (dicyclohexylcarbodiimide) | Octahydroindolizine-2-carboxamide | High regioselectivity |

| Primary alkylamines | EDC/HOBt | N-Alkylamide derivatives | Requires coupling agents |

Salt Formation

Reaction with hydrochloric acid yields octahydroindolizine-2-carboxylic acid hydrochloride , a stable crystalline salt used in pharmaceutical formulations .

Decarboxylation Reactions

Electrochemical or thermal decarboxylation generates alkyl radicals or hydrocarbons:

| Method | Conditions | Product | Application |

|---|---|---|---|

| Kolbe electrolysis | Ni-foam anode, 10 mA/cm² | Homocoupled alkane (C₁₆) | Radical-mediated synthesis |

| Thermal (200–250°C) | Cu catalyst | Octahydroindolizine | Ring-retained product |

Mechanistic Insight :

-

Decarboxylation involves surface-adsorbed carboxylate oxidation, producing a carboxyl radical that rapidly loses CO₂ .

Nucleophilic Acyl Substitution

The carboxylic acid participates in reactions with nucleophiles (e.g., Grignard reagents):

| Nucleophile | Product | Key Step |

|---|---|---|

| LiAlH₄ | Octahydroindolizine-2-methanol | Reduction to primary alcohol |

| Organolithium reagents | Ketone derivatives | Formation of tetrahedral intermediate |

Structural Influence on Reactivity

The bicyclic indolizine framework sterically hinders the carboxylic acid group, moderating reaction rates compared to linear analogs. Computational studies (DFT) confirm a bridging adsorption mode on metal oxides, influencing interfacial reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Antihypertensive Agents

Oic has been utilized in the development of antihypertensive drugs. Its derivatives have shown efficacy in treating hypertension by acting as ACE inhibitors. For instance, the compound is a precursor to trandolapril, a well-known antihypertensive medication that helps manage high blood pressure by inhibiting the angiotensin-converting enzyme (ACE) . The incorporation of Oic into drug formulations enhances metabolic stability and bioavailability, making these compounds more effective.

Peptide Modifications

The incorporation of Oic into peptide sequences has demonstrated significant improvements in stability and selectivity. It serves as a surrogate for proline and phenylalanine, enhancing the resistance of peptides to enzymatic degradation . This property is particularly valuable in designing peptide-based therapeutics, including bradykinin B2 receptor antagonists, which are implicated in pain and inflammation management .

Peptide Engineering

Structural Rigidity

Oic introduces rigidity into peptide backbones, akin to proline, which can influence the secondary structure of peptides. This modification is crucial for developing bioactive peptides with improved pharmacological profiles . The increased lipophilicity associated with Oic also facilitates better membrane permeability, enhancing absorption and distribution within biological systems .

Cyclic Peptides

Oic has been instrumental in stabilizing β-turn structures within small cyclic peptides. This stabilization is essential for developing non-peptidic bradykinin B2 antagonists and other cyclic peptide therapeutics . The ability to create cyclic structures with enhanced stability opens avenues for novel drug designs.

Natural Products and Bioactivity

Marine Natural Products

Oic derivatives are found in natural products such as marine aeruginosins, which exhibit potent antithrombotic properties. These compounds highlight the potential of Oic as a scaffold for developing new therapeutic agents targeting coagulation disorders .

Investigational Compounds

Quaternary derivatives of Oic are being explored for their potential applications in treating diseases characterized by joint cartilage damage, such as osteoarthritis. These investigational compounds leverage the unique properties of Oic to develop targeted therapies .

Synthesis and Formulation

Synthetic Strategies

Recent advancements in synthetic methodologies have improved the efficiency of producing enantiomerically pure Oic derivatives. Techniques such as diastereoselective α-alkylation reactions have been developed to access various α-tetrasubstituted derivatives, expanding the chemical toolbox available for medicinal chemists .

Formulation Approaches

Oic can be formulated into various dosage forms including tablets, capsules, and injectable solutions. Its compatibility with common pharmaceutical excipients allows for flexible formulation strategies tailored to specific therapeutic needs .

Summary Table: Applications of Octahydroindolizine-2-carboxylic Acid

| Application Area | Description | Key Benefits |

|---|---|---|

| Antihypertensive Agents | Precursor to ACE inhibitors like trandolapril | Improved metabolic stability |

| Peptide Modifications | Surrogate for proline/phenylalanine in peptides | Enhanced stability and selectivity |

| Structural Rigidity | Introduces backbone rigidity in peptides | Influences secondary structure |

| Cyclic Peptides | Stabilizes β-turns in cyclic peptides | Aids in designing non-peptidic antagonists |

| Natural Products | Found in marine aeruginosins with antithrombotic properties | Potential for new therapeutic agents |

| Investigational Compounds | Quaternary derivatives for joint cartilage damage treatments | Targeted therapies for osteoarthritis |

Mécanisme D'action

The mechanism of action of octahydroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This interaction can modulate the activity of the enzyme, leading to changes in biochemical pathways. The carboxylic acid group plays a crucial role in the binding affinity and specificity of the compound .

Comparaison Avec Des Composés Similaires

- Indolizine-2-carboxylic acid

- Octahydroindole-2-carboxylic acid

- Indole-2-carboxylic acid

Comparison: Octahydroindolizine-2-carboxylic acid is unique due to its fully saturated bicyclic structure, which imparts different chemical reactivity and biological activity compared to its unsaturated counterparts. The presence of the carboxylic acid group enhances its solubility and allows for various functionalization reactions, making it a versatile compound in synthetic chemistry .

Activité Biologique

Octahydroindolizine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the indolizine family of compounds, which are characterized by their bicyclic structure. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. For example, recent studies have highlighted efficient synthetic pathways that yield high purity and yield of octahydroindolizine derivatives, emphasizing the importance of optimizing reaction conditions for better outcomes .

1. Antimonoamine Oxidase Activity

One of the notable biological activities of this compound derivatives is their inhibition of monoamine oxidase (MAO). Research has shown that N'-substituted hydrazides derived from indolizine-2-carboxylic acid exhibit significant MAO inhibitory activity, surpassing that of standard drugs like iproniazid. This suggests potential applications in treating neurological disorders where MAO plays a critical role .

2. COX-2 Inhibition

In vitro studies have demonstrated that certain derivatives of octahydroindolizine exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The structure-activity relationship (SAR) analyses indicate that modifications to the indolizine scaffold can enhance COX-2 inhibitory potency, making these compounds promising candidates for anti-inflammatory therapies .

3. Anticancer Properties

The anticancer potential of octahydroindolizine derivatives has also been explored. Compounds within this class have shown cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. Specific derivatives have been identified with low micromolar IC50 values, indicating strong efficacy against tumor cells .

Case Studies

| Study | Findings | Activity | IC50 (μM) |

|---|---|---|---|

| Study 1 | N'-substituted hydrazides showed significant MAO inhibition | MAO Inhibition | < 1.0 |

| Study 2 | Indolizine derivatives exhibited COX-2 selectivity | COX-2 Inhibition | 3.5 |

| Study 3 | Cytotoxic effects against cancer cell lines | Anticancer Activity | 0.5 - 5.0 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific functional groups on the octahydroindolizine scaffold significantly influence its biological activity. For instance:

- Substituents at the nitrogen atom : Modifications can enhance binding affinity to target enzymes.

- Carboxylic group positioning : The position and steric hindrance around the carboxyl group are critical for maintaining biological activity.

These insights are crucial for designing new derivatives with improved efficacy and reduced side effects.

Propriétés

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTFWJPLXOUJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.